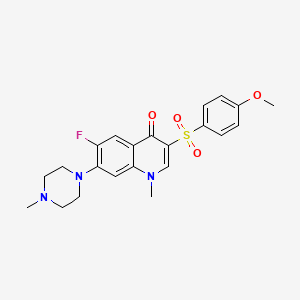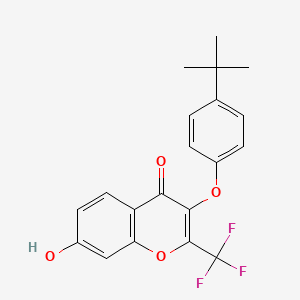![molecular formula C24H25FN2O4S B2407557 8-(3-((3,4-Dimethylphenyl)sulfonyl)-6-fluoroquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 887223-21-4](/img/structure/B2407557.png)
8-(3-((3,4-Dimethylphenyl)sulfonyl)-6-fluoroquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(3-((3,4-Dimethylphenyl)sulfonyl)-6-fluoroquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique spirocyclic structure, which contributes to its distinct chemical and biological properties. The presence of multiple functional groups, including a sulfonyl group, a fluoroquinoline moiety, and a spirocyclic framework, makes it a versatile molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-((3,4-Dimethylphenyl)sulfonyl)-6-fluoroquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Fluoroquinoline Core: This step involves the synthesis of the 6-fluoroquinoline moiety through a series of reactions, including halogenation and cyclization.
Introduction of the Sulfonyl Group: The 3,4-dimethylphenylsulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides and appropriate bases.
Spirocyclization: The final step involves the formation of the spirocyclic structure, which is achieved through cyclization reactions that link the dioxa-azaspirodecane framework to the fluoroquinoline core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining high purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
8-(3-((3,4-Dimethylphenyl)sulfonyl)-6-fluoroquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the sulfonyl group or other functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the quinoline ring or the spirocyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
8-(3-((3,4-Dimethylphenyl)sulfonyl)-6-fluoroquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It serves as a probe for studying biological processes and interactions, particularly those involving quinoline derivatives.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent, due to its unique structural features.
Industry: It is utilized in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 8-(3-((3,4-Dimethylphenyl)sulfonyl)-6-fluoroquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The fluoroquinoline moiety is known to interact with DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair. This interaction inhibits the enzymes’ activity, leading to the disruption of DNA processes and ultimately cell death. Additionally, the sulfonyl group may enhance the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Hydroxyquinoline: A well-known compound with antimicrobial and anticancer properties.
Spirotetramat: An insecticide with a spirocyclic structure similar to the dioxa-azaspirodecane framework.
1,3,8-Triazaspiro[4.5]decane Derivatives: Compounds with a similar spirocyclic core used in various medicinal applications.
Uniqueness
8-(3-((3,4-Dimethylphenyl)sulfonyl)-6-fluoroquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane stands out due to its combination of a fluoroquinoline moiety and a spirocyclic structure, which imparts unique chemical and biological properties. This combination enhances its potential as a versatile molecule for various applications, particularly in medicinal chemistry and drug development.
Eigenschaften
IUPAC Name |
8-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoroquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O4S/c1-16-3-5-19(13-17(16)2)32(28,29)22-15-26-21-6-4-18(25)14-20(21)23(22)27-9-7-24(8-10-27)30-11-12-31-24/h3-6,13-15H,7-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBDDONFHVWRAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCC5(CC4)OCCO5)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 2-[4-[3-methyl-7-[(2-methylphenyl)methyl]-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate](/img/structure/B2407476.png)
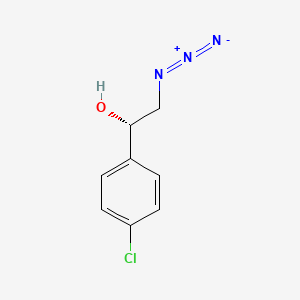
![N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine](/img/structure/B2407481.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3,3-dimethylbutanamide](/img/structure/B2407482.png)
![8-(sec-butyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2407483.png)
![4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B2407484.png)
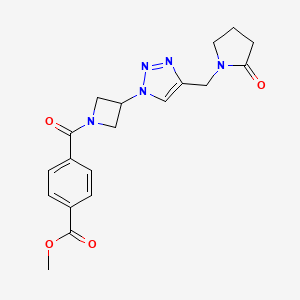
![(4-ethoxyphenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2407486.png)
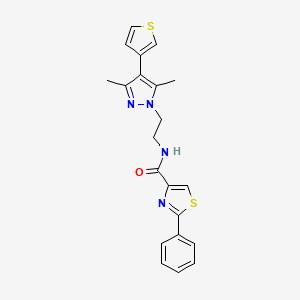
![Ethyl 2-[6-(2,3-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2407490.png)
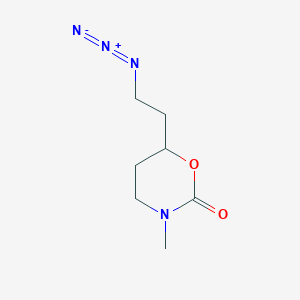
![(8-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine](/img/structure/B2407492.png)
